ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate is an organic compound belonging to the class of cyanoacrylates. It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a propenoate backbone. This compound is of significant interest in organic synthesis and industrial applications due to its versatile reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 4-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines or hydrazines in the presence of a catalyst.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Imines or Amines: From nucleophilic addition.
Carboxylic Acids: From hydrolysis.
Alcohols or Amines: From reduction.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive cyano and ester groups.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-phenylprop-2-enoate
- Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-methylphenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct steric and electronic properties. This influences its reactivity and the types of derivatives that can be synthesized from it .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate involves the reaction of ethyl acrylate with 4-methylbenzyl cyanide in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl acrylate", "4-methylbenzyl cyanide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl acrylate and 4-methylbenzyl cyanide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the desired product, ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate." ] } | |
CAS-Nummer |
29708-09-6 |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl (Z)-2-cyano-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8- |
InChI-Schlüssel |
KKIZDEFOEGGSKX-WQLSENKSSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.